methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties .
Preparation Methods
The synthesis of methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate typically involves multiple steps:
Formation of the carbazole derivative: This step involves the reaction of carbazole with propanoyl chloride to form 3-(9H-carbazol-9-yl)propanoyl chloride.
Hydrazone formation: The carbazole derivative is then reacted with hydrazine to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then condensed with methyl 4-formylbenzoate under acidic conditions to yield the final product.
Chemical Reactions Analysis
Methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmacologically active molecules, particularly in the development of anticancer and antiviral agents.
Materials Science: The compound is utilized in the fabrication of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate can be compared with other carbazole derivatives such as:
3,6-Diiodo-9H-carbazole: Known for its use in organic electronics, particularly in OLEDs.
3,6-Dichloro-9H-carbazole: Utilized in the synthesis of various pharmaceuticals.
9-(2,4-Diphenylcyclobutylidene)methyl-9H-carbazole: Employed in materials science for the development of advanced polymers.
These comparisons highlight the unique properties and applications of this compound, particularly its versatility in different scientific fields.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(3-carbazol-9-ylpropanoylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C24H21N3O3/c1-30-24(29)18-12-10-17(11-13-18)16-25-26-23(28)14-15-27-21-8-4-2-6-19(21)20-7-3-5-9-22(20)27/h2-13,16H,14-15H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
HMAQPLPXYGUXRS-PCLIKHOPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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